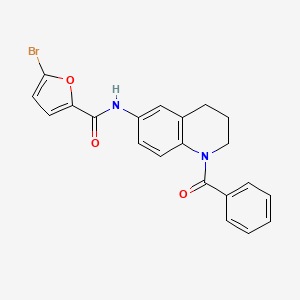

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 5-bromofuran-2-carboxamide moiety at the 6-position.

Propriétés

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-8-9-17-15(13-16)7-4-12-24(17)21(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRPLXZWOXCZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 424.52 g/mol. The structural components include:

- Benzoyl group : Affects lipophilicity and biological interactions.

- Tetrahydroquinoline moiety : Known for various pharmacological activities.

- Furan ring : Contributes to the compound's reactivity and potential biological effects.

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and proliferation.

- Receptor Modulation : Interaction with various receptors could modulate physiological responses, potentially impacting conditions such as cancer or inflammation.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the tetrahydroquinoline and furan moieties can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzoyl group | Enhanced binding affinity to target enzymes |

| Variation in halogen substitution (e.g., bromine) | Increased antimicrobial efficacy |

| Alteration of the furan ring | Changes in solubility and bioavailability |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Anticancer Properties : A study demonstrated that analogs of tetrahydroquinoline derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .

- Antimicrobial Studies : Research indicated that compounds with similar structures showed significant inhibition against Gram-positive bacteria. The presence of the furan ring was noted to enhance this activity .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed that modifications to the structure could improve absorption and distribution in vivo, suggesting potential therapeutic applications in treating infections or tumors .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways. This characteristic makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Anticancer Properties

The compound has been investigated for its potential anticancer effects . It is believed to inhibit the activity of key enzymes involved in cancer cell proliferation and survival. Research indicates that it may interfere with cellular signaling pathways that promote tumor growth. For example, studies have demonstrated that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells by activating caspase pathways .

Enzyme Inhibition

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide may act as an enzyme inhibitor , blocking the activity of specific enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes crucial for the growth and survival of pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide. The results showed significant antimicrobial activity against a panel of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent effects against MRSA and other resistant strains .

Case Study 2: Anticancer Activity

In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of this compound through in vitro studies on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Quinoline and Carboxamide Families

The compound shares structural motifs with two reported dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), enzymes critical in malaria pathogenesis:

Quinolinyl oxamide derivative (QOD): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .

Indole carboxamide derivative (ICD): N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .

Table 1: Key Comparative Features

Key Differences and Implications

- Halogenation : The bromine atom in the target compound’s furan ring may enhance binding affinity via halogen bonding, a feature absent in QOD and ICD. This could improve target selectivity or metabolic stability .

- SAR Limitations : Like QOD and ICD, the absence of crystallographic or NMR data for the target compound hinders precise structure-activity relationship (SAR) optimization . Molecular dynamics (MD) simulations, as employed for QOD/ICD, could mitigate this gap by modeling target interactions .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.